molecular formula C13H14N4S B293953 6-(3,4-Dimethylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293953
M. Wt: 258.34 g/mol
InChI Key: HLISEPGEDFEKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dimethylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DMPT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a critical role in regulating cell growth and metabolism, and its dysregulation has been implicated in various diseases, including cancer. 6-(3,4-Dimethylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of the mTOR pathway, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects
6-(3,4-Dimethylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a range of biochemical and physiological effects, depending on the dose and duration of exposure. In livestock, 6-(3,4-Dimethylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to improve feed efficiency and promote growth by increasing the secretion of growth hormone and insulin-like growth factor 1. In cancer cells, 6-(3,4-Dimethylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis and inhibit cell proliferation by downregulating the expression of genes involved in cell cycle progression and DNA replication. In addition, 6-(3,4-Dimethylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

6-(3,4-Dimethylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes and cross the blood-brain barrier. However, 6-(3,4-Dimethylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. Careful consideration should be given to the dose and duration of exposure when using 6-(3,4-Dimethylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments.

Future Directions

There are several future directions for research on 6-(3,4-Dimethylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including the development of more efficient synthesis methods, the optimization of its use as a feed additive in livestock, and the investigation of its potential therapeutic applications in cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of 6-(3,4-Dimethylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its effects on various biochemical and physiological processes.

Synthesis Methods

6-(3,4-Dimethylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized through a multistep process, starting with the reaction of 3,4-dimethylaniline with ethyl chloroacetate to form ethyl 3,4-dimethylphenylacetate. This intermediate is then reacted with thiosemicarbazide and ammonium carbonate to yield 6-(3,4-Dimethylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The synthesis of 6-(3,4-Dimethylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

6-(3,4-Dimethylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, 6-(3,4-Dimethylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to improve the growth performance and feed efficiency of livestock, making it a promising feed additive. In medicine, 6-(3,4-Dimethylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated for its anticancer and antiviral properties, as well as its potential use as a diagnostic tool for imaging tumors. In materials science, 6-(3,4-Dimethylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a precursor for the synthesis of novel materials with unique properties.

properties

Molecular Formula

C13H14N4S

Molecular Weight

258.34 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H14N4S/c1-4-11-14-15-13-17(11)16-12(18-13)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3

InChI Key

HLISEPGEDFEKBE-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)C

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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